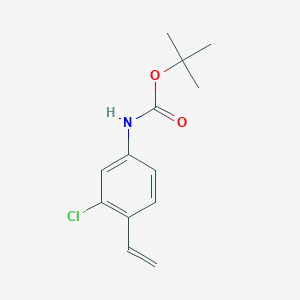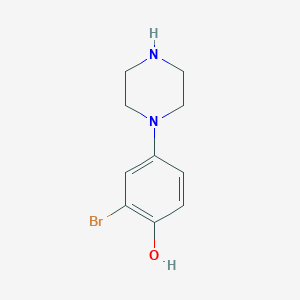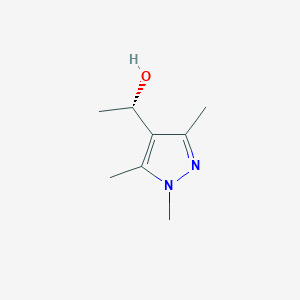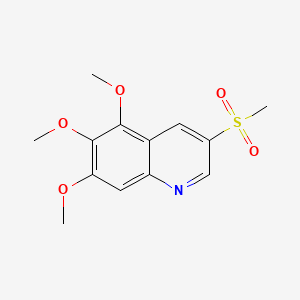
3-Fluoro-5-(piperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(piperidin-2-yl)pyridine is a fluorinated pyridine derivative that incorporates a piperidine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the fluorine atom and the piperidine moiety. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach is the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 3-Fluoro-5-(piperidin-2-yl)pyridine, often relies on scalable and cost-effective methods. These methods may include the use of continuous flow reactors and advanced fluorination techniques to ensure high yields and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of industrial-scale production processes .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(piperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
3-Fluoro-5-(piperidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(piperidin-2-yl)pyridine is influenced by its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(piperidin-2-yl)pyridine
- 4-Fluoro-5-(piperidin-2-yl)pyridine
- 3-Chloro-5-(piperidin-2-yl)pyridine
Uniqueness
3-Fluoro-5-(piperidin-2-yl)pyridine is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom at the 3-position of the pyridine ring can enhance the compound’s stability and bioavailability .
Properties
Molecular Formula |
C10H13FN2 |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
3-fluoro-5-piperidin-2-ylpyridine |
InChI |
InChI=1S/C10H13FN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h5-7,10,13H,1-4H2 |
InChI Key |
OOAWOFFXGYIRGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CN=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-3,3-dimethylspiro[3.3]heptan-1-amine](/img/structure/B13607951.png)










